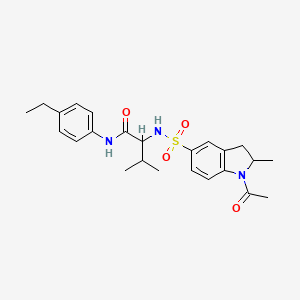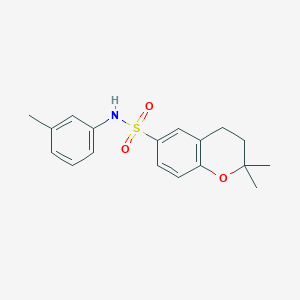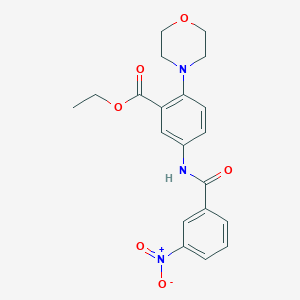
2-(1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-(4-ethylphenyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-(4-ethylphenyl)-3-methylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indole moiety with sulfonamide and butanamide functionalities, making it an interesting subject for chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-(4-ethylphenyl)-3-methylbutanamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Sulfonamide Formation: The indole derivative is then reacted with sulfonyl chloride in the presence of a base to form the sulfonamide group.
Acetylation: The acetyl group is introduced through acetylation using acetic anhydride or acetyl chloride.
Amide Bond Formation: The final step involves coupling the sulfonamido-indole derivative with 4-ethylphenyl-3-methylbutanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and sulfonamide moieties.
Reduction: Reduction reactions can target the carbonyl groups in the acetyl and amide functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reducing carbonyl groups.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole and sulfonamide groups.
Reduction: Reduced forms of the acetyl and amide groups.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s sulfonamide group suggests potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonamide-containing substrates.
Medicine
The compound’s structure indicates potential pharmaceutical applications, possibly as an anti-inflammatory or antimicrobial agent due to the presence of the sulfonamide group, which is known for such activities.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-(1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-(4-ethylphenyl)-3-methylbutanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The indole moiety may interact with various biological pathways, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfasalazine, which also contain sulfonamide groups.
Indole Derivatives: Compounds such as indomethacin and serotonin, which feature the indole core.
Uniqueness
What sets 2-(1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-(4-ethylphenyl)-3-methylbutanamide apart is its combination of an indole core with both sulfonamide and butanamide functionalities. This unique structure allows for a broader range of chemical reactions and potential biological activities compared to simpler sulfonamide or indole derivatives.
特性
分子式 |
C24H31N3O4S |
|---|---|
分子量 |
457.6 g/mol |
IUPAC名 |
2-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonylamino]-N-(4-ethylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C24H31N3O4S/c1-6-18-7-9-20(10-8-18)25-24(29)23(15(2)3)26-32(30,31)21-11-12-22-19(14-21)13-16(4)27(22)17(5)28/h7-12,14-16,23,26H,6,13H2,1-5H3,(H,25,29) |
InChIキー |
OKWHOYPLPMVZGK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C(C)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(C3)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11287880.png)
![N-(3,4-dimethylphenyl)-2-{2-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11287881.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11287903.png)
![2-Amino-6-(2-fluorobenzyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B11287906.png)
![N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11287910.png)


![3-(3,4-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11287928.png)
![2-{[3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11287933.png)

![N-benzyl-N,5,5-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11287938.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B11287952.png)
![N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11287956.png)
![Butyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11287972.png)
